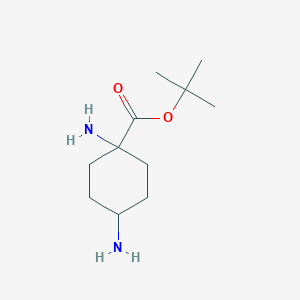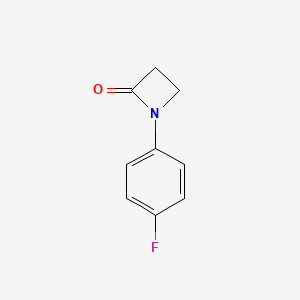
1-(4-Fluorophenyl)azetidin-2-one
Overview
Description
1-(4-Fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and unique reactivity, making it a valuable entity in various fields of scientific research and industrial applications. The presence of a fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Staudinger synthesis, which involves the [2+2] cycloaddition of ketenes with imines. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride or boron trifluoride .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of laboratory-scale methods. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azetidinone ring to azetidine, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones.
Scientific Research Applications
1-(4-Fluorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as a pseudo-substrate, binding to the active site of enzymes and inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects. For example, in the case of cholesterol-lowering drugs like ezetimibe, the compound blocks the Niemann-Pick C1-like 1 (NPC1L1) protein, reducing cholesterol absorption in the intestines .
Comparison with Similar Compounds
1-(4-Fluorophenyl)azetidin-2-one can be compared with other azetidinones and β-lactams:
Ezetimibe: A well-known cholesterol absorption inhibitor with a similar azetidinone core.
Penicillins: β-lactam antibiotics with a four-membered ring structure, used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with broader spectrum activity.
Uniqueness: this compound is unique due to its fluorophenyl substitution, which imparts enhanced stability and specific biological activities. This makes it a valuable compound for targeted therapeutic applications and advanced material synthesis .
Similar Compounds
- Ezetimibe
- Penicillins
- Cephalosporins
- Carbapenems
- Monobactams
Properties
IUPAC Name |
1-(4-fluorophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIACZCHBLVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)
![(1R,3aR,7aR)-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B3233021.png)
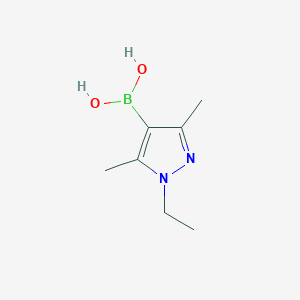
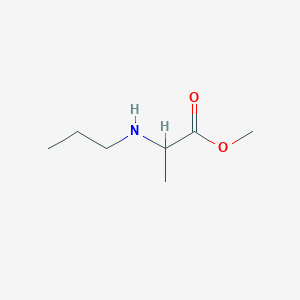
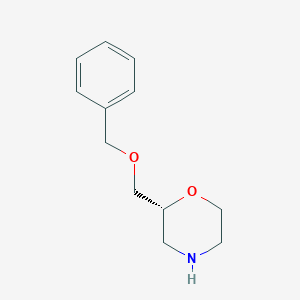

![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
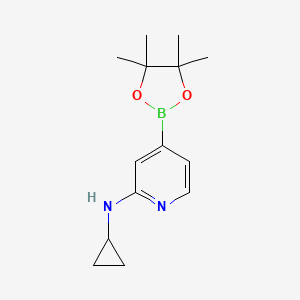
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)
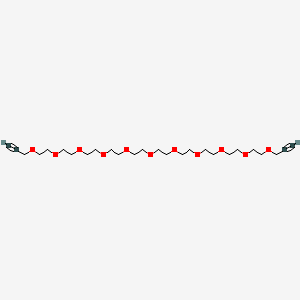
![6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B3233077.png)
